5-Bromo-1-methyl-1H-indazole is a heterocyclic organic compound primarily utilized as a synthetic building block in organic chemistry and medicinal chemistry. [, , , , , ] Belonging to the indazole class of compounds, it features a bromine atom substituted at the 5-position and a methyl group at the N-1 position of the indazole core. [, , , , , ] Its versatility as a synthetic intermediate stems from the reactivity of both the bromine substituent and the indazole ring system, enabling a variety of chemical transformations for the synthesis of more complex molecules. [, , , , , , , , , ]
5-Bromo-1-methyl-1H-indazole is classified under indazoles, which are bicyclic compounds containing both nitrogen and carbon atoms. The presence of the bromine atom at the fifth position enhances its reactivity, making it suitable for further chemical modifications. This compound is often synthesized from 5-bromoindazole through methylation processes, which can be performed using various reagents and conditions.
The synthesis of 5-Bromo-1-methyl-1H-indazole can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while addressing issues related to isomer formation and purification efficiency.
The molecular formula of 5-Bromo-1-methyl-1H-indazole is , with a molecular weight of approximately 222.06 g/mol. The structure consists of a five-membered indazole ring fused to a six-membered aromatic ring, featuring:
The compound's melting point is reported to be between 111°C and 112°C, indicating its solid-state stability at room temperature .
5-Bromo-1-methyl-1H-indazole participates in various chemical reactions due to its functional groups:
These reactions are crucial for expanding the chemical space around indazoles, allowing for the design of novel compounds with potential biological activity.
The physical properties of 5-Bromo-1-methyl-1H-indazole include:
Chemical properties include:
These properties are essential for determining suitable conditions for storage, handling, and application in synthetic processes .
5-Bromo-1-methyl-1H-indazole finds applications primarily within the pharmaceutical industry:
Research into its derivatives continues to explore their potential as inhibitors of cytochrome P450 enzymes, crucial for drug metabolism . The ongoing investigation into these compounds underscores their importance in medicinal chemistry and drug development.
5-Bromo-1-methyl-1H-indazole represents a strategically functionalized heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry. Characterized by a bromine substituent at the 5-position and a methyl group on the indazole nitrogen, this molecule serves as a versatile precursor for synthesizing complex pharmacologically active compounds. Its unique electronic properties and molecular architecture enable diverse chemical transformations, positioning it as a valuable scaffold in drug discovery programs and materials science research. The following sections provide a systematic examination of its structural features, historical context, and multifaceted applications across scientific disciplines.
5-Bromo-1-methyl-1H-indazole (CAS Registry Number: 465529-57-1) is a brominated derivative of 1H-indazole, featuring a systematic IUPAC name of 5-bromo-1-methyl-1H-indazole. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol. The structure consists of a fused bicyclic system containing a benzene ring condensed with a pyrazole moiety, where the bromine atom occupies the fifth position on the benzene ring and a methyl group substitutes the nitrogen at the first position of the pyrazole ring. This specific substitution pattern distinguishes it from other indazole isomers and significantly influences its reactivity and physicochemical properties [1] [4].
The compound typically presents as an orange solid at room temperature with a melting point range of 111-112°C when recrystallized from ligroine solvents. Its predicted boiling point is 293.6±13.0°C, and it exhibits a relatively high density of 1.60±0.1 g/cm³. The molecule's compact structure contributes to its low topological polar surface area (17.82 Ų) and absence of rotatable bonds, features that influence its intermolecular interactions and crystalline packing [3] [4].
Table 1: Fundamental Molecular Properties of 5-Bromo-1-methyl-1H-indazole
Property | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₈H₇BrN₂ | Elemental Analysis |
Molecular Weight | 211.06 g/mol | Mass Spectrometry |
CAS Registry Number | 465529-57-1 | Chemical Registry |
Melting Point | 111-112°C | Capillary Method |
Boiling Point | 293.6 ± 13.0°C (Predicted) | Computational Estimation |
Density | 1.60 ± 0.1 g/cm³ (Predicted) | Computational Estimation |
LogP (Consensus) | 2.18 | Chromatographic Measurement |
Topological Polar Surface Area | 17.82 Ų | Computational Calculation |
Crystallization Solvent | Ligroine | Recrystallization Study |
Computational analyses reveal significant physicochemical characteristics relevant to drug design. The molecule demonstrates moderate lipophilicity with a consensus LogP value of 2.18, calculated from five different prediction methods (iLOGP: 2.0, XLOGP3: 2.26, WLOGP: 2.34, MLOGP: 2.19, SILICOS-IT: 2.11). Water solubility predictions vary across models: ESOL method estimates 0.14 mg/mL (LogS: -3.18), Ali method predicts 1.13 mg/mL (LogS: -2.27), and SILICOS-IT suggests 0.0985 mg/mL (LogS: -3.33). These properties, combined with its small molecular size, contribute to favorable predicted pharmacokinetics, including high gastrointestinal absorption and blood-brain barrier permeability based on BOILED-Egg model assessments [3].
The compound's spectroscopic signatures facilitate structural confirmation. Proton nuclear magnetic resonance (¹H-NMR) displays characteristic aromatic proton patterns between 7.5-8.0 ppm for the indazole ring system, with a distinctive downfield shift for the proton adjacent to the bromine substituent. Carbon nuclear magnetic resonance (¹³C-NMR) reveals corresponding aromatic carbon signals, including a carbon signal near 140 ppm for the quaternary brominated carbon. The methyl group typically resonates as a singlet near 4.0 ppm in ¹H-NMR and approximately 35 ppm in ¹³C-NMR. Mass spectrometry analysis shows a molecular ion cluster at m/z 210/212 with a 1:1 ratio characteristic of bromine-containing compounds [3].
The emergence of 5-Bromo-1-methyl-1H-indazole as a synthetic building block parallels key advancements in heterocyclic chemistry methodologies during the late 20th and early 21st centuries. As researchers sought increasingly complex nitrogen-containing heterocycles for pharmaceutical applications, efficient functionalization strategies for indazole scaffolds became essential. The strategic incorporation of both bromine and methyl substituents addressed two critical challenges in heterocyclic synthesis: the bromine atom provides a site for palladium-catalyzed cross-coupling reactions, while the methyl group protects the indazole nitrogen from unwanted side reactions during multi-step syntheses [1] [4].
Historically, the synthesis of 5-Bromo-1-methyl-1H-indazole represented a significant methodological improvement over earlier routes to substituted indazoles. Traditional approaches suffered from poor regioselectivity when introducing substituents at the 5-position, often yielding mixtures that required tedious separation. The development of directed ortho-metalation techniques and improved bromination protocols enabled more efficient access to 5-bromoindazole precursors. Subsequent regioselective N-methylation using controlled conditions (e.g., phase-transfer catalysts or carefully selected bases) allowed efficient production of the title compound without significant N2-methylated byproducts. These synthetic innovations transformed 5-Bromo-1-methyl-1H-indazole from a laboratory curiosity into a commercially viable building block [1] [5].
The compound's adoption in pharmaceutical research accelerated with the growing importance of indazole cores in drug discovery. As medicinal chemists recognized the indazole moiety's ability to participate in key hydrogen bonding interactions with biological targets, demand for diversely substituted derivatives increased substantially. 5-Bromo-1-methyl-1H-indazole emerged as a preferred intermediate due to the synthetic flexibility afforded by its halogen substituent, enabling transition metal-mediated transformations such as Suzuki-Miyaura, Stille, and Sonogashira couplings. This versatility facilitated the rapid generation of compound libraries for biological screening, cementing its role as a privileged scaffold in medicinal chemistry [5] [6].
5-Bromo-1-methyl-1H-indazole serves as a critical precursor for antimicrobial agents targeting resistant pathogens. Recent research demonstrates its incorporation into dual heterocyclic systems combining 1,2,3-triazole and 1,3,4-oxadiazole moieties, yielding compounds with exceptional potency against Gram-positive bacteria. Particularly noteworthy is compound 9i, which exhibited outstanding activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 4.0 ± 0.03 µg/mL, significantly surpassing ampicillin (MIC = 9.1 ± 0.01 µg/mL). Structure-activity relationship analyses reveal that the bromine atom's presence enhances target binding through hydrophobic interactions within enzyme active sites [2].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1